

N-Acetyl-L-tyrosine Ethyl Ester: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N-Acetyl-L-tyrosine ethyl ester*

Cat. No.: *B167268*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-tyrosine ethyl ester (NALTEE), also known by its synonym ATEE, is a derivative of the amino acid L-tyrosine. It is characterized by the presence of an acetyl group attached to the nitrogen of the amino group and an ethyl ester at the carboxyl terminus. This modification makes it a valuable tool in various biochemical and research applications, primarily as a substrate for proteases and esterases. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and functional applications of NALTEE, with a focus on its use in enzymatic assays.

Chemical and Physical Properties

N-Acetyl-L-tyrosine ethyl ester is a white to off-white crystalline powder. It is commonly available as a monohydrate.

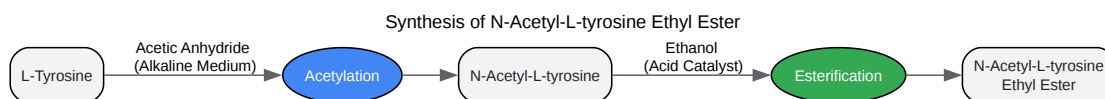
Table 1: Chemical and Physical Properties of **N-Acetyl-L-tyrosine Ethyl Ester**

Property	Value	References
Chemical Formula	C ₁₃ H ₁₇ NO ₄ (anhydrous) C ₁₃ H ₁₇ NO ₄ ·H ₂ O (monohydrate)	[1]
Molecular Weight	251.28 g/mol (anhydrous) 269.29 g/mol (monohydrate)	[1]
CAS Number	840-97-1 (anhydrous) 36546-50-6 (monohydrate)	[1]
Appearance	White to off-white crystalline powder	[2]
Melting Point	74.0-84.0 °C	
Solubility	Soluble in water (3.48 g/L at 28 °C), ethanol, and DMSO (175 mg/mL with sonication).[2][3]	[2][3]
SMILES String	CCOC(=O)--INVALID-LINK--NC(C)=O	
InChI Key	SKAWDTAMLOJQNK-LBPRGKRZSA-N	

Characterization: The structure of NALTEE can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.[4][5][6][7]

Synthesis of N-Acetyl-L-tyrosine Ethyl Ester

The synthesis of NALTEE is typically achieved through a two-step process starting from L-tyrosine. The general workflow involves the acetylation of the amino group followed by the esterification of the carboxylic acid group.



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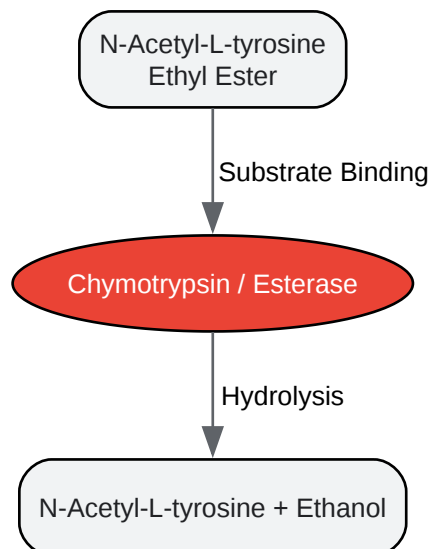
A simplified workflow for the synthesis of NALTEE.

A common method for this synthesis is outlined in patent literature, which involves the acylation of L-tyrosine with acetic anhydride in an alkaline aqueous medium, followed by esterification with ethanol in the presence of an acid catalyst like thionyl chloride.[8][9] The purification of the final product is typically achieved through crystallization.

Function and Mechanism of Action

The primary and well-documented function of **N-Acetyl-L-tyrosine ethyl ester** is as a chromogenic substrate for various proteolytic enzymes, most notably chymotrypsin, as well as other proteases and esterases. The ester bond in NALTEE is susceptible to enzymatic hydrolysis, which results in the formation of N-Acetyl-L-tyrosine and ethanol.

Enzymatic Hydrolysis of NALTEE



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Enzymatic hydrolysis of NALTEE by proteases/esterases.

The rate of this hydrolysis can be monitored to determine the activity of the enzyme. This makes NALTEE a useful tool in enzyme kinetics studies and for the screening of enzyme inhibitors.

Table 2: Enzyme Kinetic Data for NALTEE

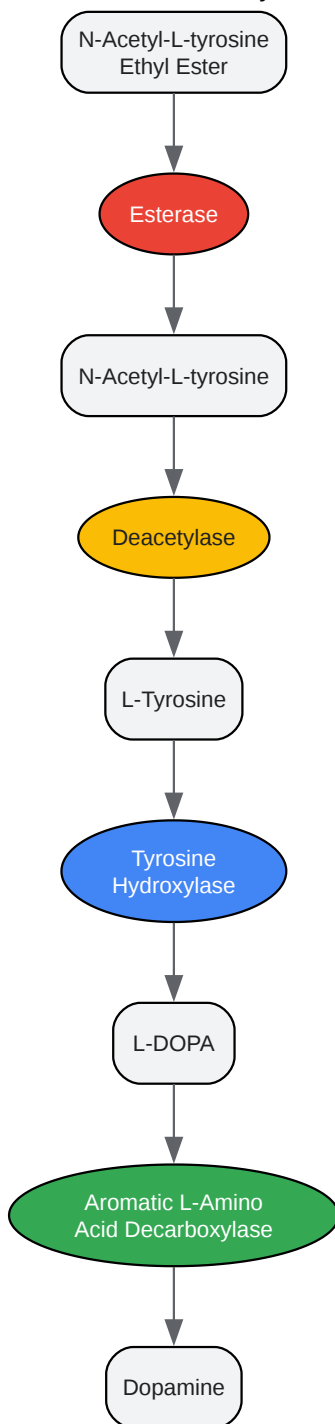
Enzyme	Substrate	K_m (Michaelis Constant)	V_{max} (Maximum Velocity)	Conditions	References
Chymotrypsin	N-Acetyl-L-tyrosine Ethyl Ester	6.6×10^{-4} M	Not specified	pH 7.8-8.0, 25°C	

The lower K_m value for NALTEE compared to other substrates like N-acetylvaline ethyl ester ($K_m = 8.8 \times 10^{-2}$ M) indicates a higher apparent affinity of chymotrypsin for NALTEE.

Potential as a Prodrug and Role in Neurotransmitter Synthesis

NALTEE is a derivative of L-tyrosine, which is a precursor for the synthesis of important catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. The enzymatic hydrolysis of NALTEE releases N-Acetyl-L-tyrosine, which can then be deacetylated to yield L-tyrosine.

Potential Metabolic Pathway of NALTEE



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Hypothesized pathway for NALTEE conversion to dopamine.

While this pathway suggests that NALTEE could serve as a prodrug to increase L-tyrosine levels in the body, it is important to note that research on a similar compound, N-Acetyl-L-tyrosine (NALT), has shown it to be a relatively inefficient precursor to brain tyrosine.^[10] The in vivo metabolism, bioavailability, and efficacy of NALTEE as a prodrug have not been extensively studied and require further investigation.

Experimental Protocols

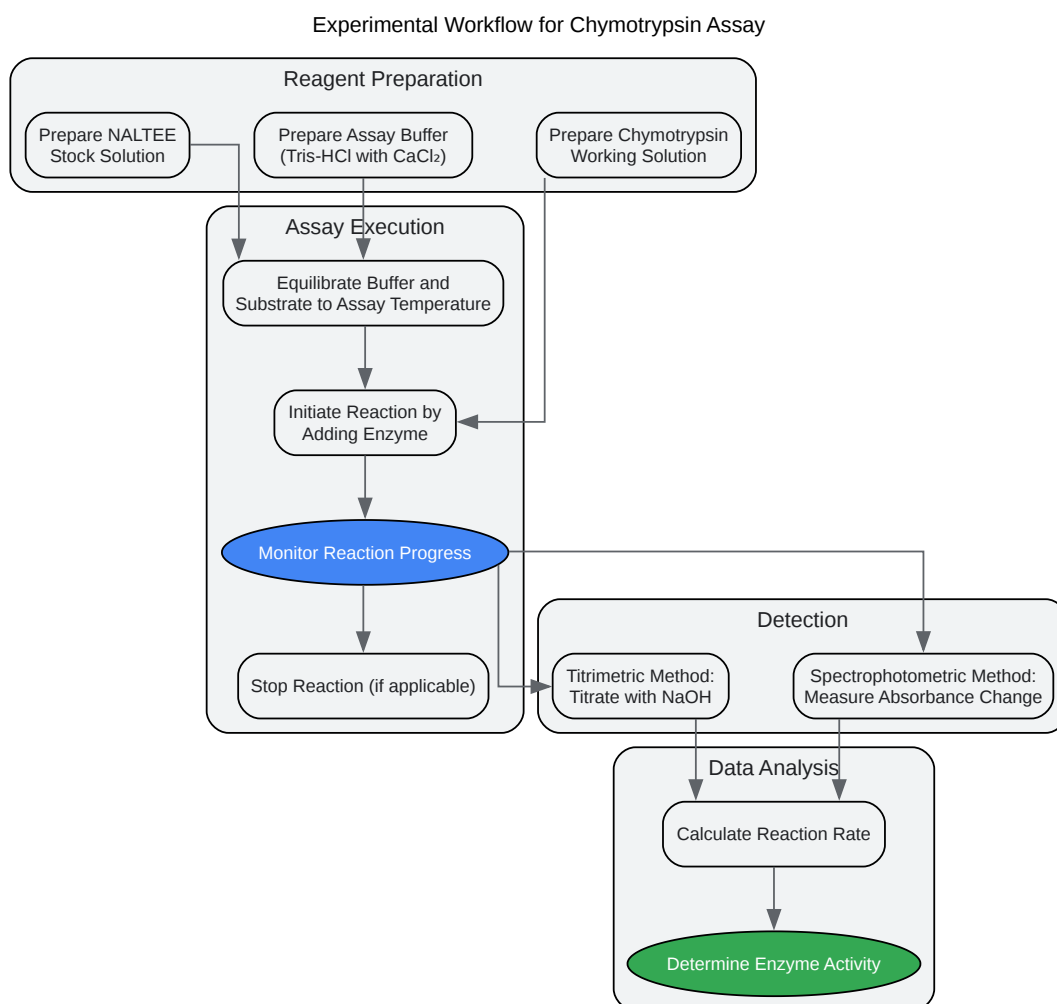
Chymotrypsin Activity Assay using NALTEE

This protocol is adapted from established methods for chymotrypsin assays using similar substrates.^{[11][12][13]}

Principle: The enzymatic activity of chymotrypsin is determined by measuring the rate of hydrolysis of NALTEE. The reaction can be monitored either by titrating the liberated N-Acetyl-L-tyrosine with a standardized base or spectrophotometrically by measuring the change in absorbance at a specific wavelength.

Materials:

- **N-Acetyl-L-tyrosine ethyl ester (NALTEE)**
- α -Chymotrypsin
- Tris-HCl buffer (e.g., 80 mM, pH 7.8)
- Calcium chloride (CaCl_2) solution (e.g., 0.1 M)
- Methanol (for substrate stock solution)
- Standardized sodium hydroxide (NaOH) solution (for titrimetric method)
- Spectrophotometer or autotitrator
- Thermostatted water bath or cuvette holder



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A generalized workflow for a chymotrypsin assay using NALTEE.

Procedure (Titrimetric Method):

- Prepare a stock solution of NALTEE: For example, a 50 mM solution in 50% (w/w) methanol. [\[11\]](#)
- Set up the reaction mixture: In a thermostatted vessel, combine the assay buffer, CaCl_2 solution, and deionized water.
- Equilibrate the temperature: Bring the reaction mixture to the desired assay temperature (e.g., 30°C).
- Adjust pH: Adjust the pH of the mixture to the desired value (e.g., 8.0) with the standardized NaOH solution.
- Add the substrate: Add the NALTEE stock solution to the reaction mixture to achieve the desired final concentration (e.g., 10 mM). [\[11\]](#)
- Initiate the reaction: Add a known amount of the chymotrypsin solution to the reaction mixture.
- Monitor the reaction: Maintain the pH at the setpoint by titrating with the standardized NaOH solution. Record the volume of NaOH added over time.
- Calculate enzyme activity: The rate of NaOH consumption is proportional to the rate of NALTEE hydrolysis. One unit of chymotrypsin activity is typically defined as the amount of enzyme that hydrolyzes 1.0 μmole of NALTEE per minute under the specified conditions.

Procedure (Spectrophotometric Method):

- Prepare reagents as above.
- Set up the reaction in a cuvette: Combine the assay buffer, CaCl_2 solution, and NALTEE solution in a quartz cuvette.
- Equilibrate and blank: Place the cuvette in a thermostatted spectrophotometer and allow it to equilibrate to the assay temperature. Measure the blank rate.
- Initiate the reaction: Add the chymotrypsin solution to the cuvette and mix quickly.

- Monitor absorbance: Record the change in absorbance at a suitable wavelength (e.g., 256 nm for similar substrates) over time.[\[12\]](#)[\[13\]](#)
- Calculate enzyme activity: Determine the initial linear rate of change in absorbance and use the molar extinction coefficient of the product to calculate the enzyme activity.

Conclusion

N-Acetyl-L-tyrosine ethyl ester is a versatile and valuable tool for researchers in biochemistry and drug development. Its primary application as a substrate for proteases and esterases is well-established, providing a reliable method for studying enzyme kinetics and screening for inhibitors. While its potential as a prodrug for L-tyrosine is of interest, further research is required to fully elucidate its in vivo metabolic fate and efficacy. The information and protocols provided in this guide serve as a comprehensive resource for the effective utilization of NALTEE in a laboratory setting.

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